molecular formula C15H16BrNO2 B14859055 2-(((3-Bromophenyl)amino)methyl)-6-ethoxyphenol

2-(((3-Bromophenyl)amino)methyl)-6-ethoxyphenol

Cat. No.: B14859055
M. Wt: 322.20 g/mol
InChI Key: VTZCTSGMFCZBQN-UHFFFAOYSA-N
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Description

2-(((3-Bromophenyl)amino)methyl)-6-ethoxyphenol is an organic compound that features a bromophenyl group, an amino group, and an ethoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-Bromophenyl)amino)methyl)-6-ethoxyphenol typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(((3-Bromophenyl)amino)methyl)-6-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: Conversion of the phenol group to a quinone.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogenation or alkylation of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

2-(((3-Bromophenyl)amino)methyl)-6-ethoxyphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(((3-Bromophenyl)amino)methyl)-6-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((3-Chlorophenyl)amino)methyl)-6-ethoxyphenol
  • 2-(((3-Fluorophenyl)amino)methyl)-6-ethoxyphenol
  • 2-(((3-Iodophenyl)amino)methyl)-6-ethoxyphenol

Uniqueness

2-(((3-Bromophenyl)amino)methyl)-6-ethoxyphenol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that may enhance the compound’s properties compared to its analogs with different halogens .

Properties

Molecular Formula

C15H16BrNO2

Molecular Weight

322.20 g/mol

IUPAC Name

2-[(3-bromoanilino)methyl]-6-ethoxyphenol

InChI

InChI=1S/C15H16BrNO2/c1-2-19-14-8-3-5-11(15(14)18)10-17-13-7-4-6-12(16)9-13/h3-9,17-18H,2,10H2,1H3

InChI Key

VTZCTSGMFCZBQN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=CC(=CC=C2)Br

Origin of Product

United States

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